

Spectroscopic Characterization of the Ibuprofen Anion: A Technical Guide

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Compound of Interest

Compound Name: Ibuprofen(1-)

Cat. No.: B10787088

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Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a weak acid that exists in its anionic form at physiological pH. The spectroscopic characterization of this anion is crucial for understanding its behavior in biological systems, for quality control in pharmaceutical formulations, and in the development of new drug delivery systems. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the ibuprofen anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the ibuprofen anion in solution and in the solid state. The deprotonation of the carboxylic acid group leads to significant changes in the chemical shifts of nearby protons and carbons.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the typical ^1H and ^{13}C NMR chemical shifts for neutral ibuprofen and the changes observed for the ibuprofen anion (in the form of its sodium salt). Chemical shifts are reported in parts per million (ppm).

Table 1: ^1H NMR Chemical Shift Data

Proton Assignment	Neutral Ibuprofen (CDCl ₃) Chemical Shift (ppm) [1][2][3] [4]	Ibuprofen Anion (as Sodium Salt, Solid- State) Approximate Chemical Shift (ppm) [5]	Expected Shift upon Deprotonation
CH ₃ (isobutyl)	0.91 (d, 6H)	~0.8	Upfield
CH (isobutyl)	1.85 (m, 1H)	~1.8	Minimal change
CH ₂ (isobutyl)	2.45 (d, 2H)	~2.4	Minimal change
Aromatic CH	7.10 (d, 2H) & 7.22 (d, 2H)	~7.0 - 7.2	Minimal change
α-CH	3.71 (q, 1H)	~3.5	Upfield
α-CH ₃	1.50 (d, 3H)	~1.3	Upfield
COOH	~11-12 (s, 1H)	N/A (proton is absent)	Signal disappears

Table 2: ¹³C NMR Chemical Shift Data

Carbon Assignment	Neutral Ibuprofen (CDCl ₃) Chemical Shift (ppm) ^{[4][6]}	Ibuprofen Anion (as Sodium Salt) Approximate Chemical Shift (ppm)	Expected Shift upon Deprotonation
C=O	~181	~183-185	Downfield
α-C	~45	~47-49	Downfield
Aromatic Quaternary C	~141, ~137	~142, ~139	Minimal change
Aromatic CH	~129, ~127	~129, ~127	Minimal change
CH ₂ (isobutyl)	~45	~45	Minimal change
CH (isobutyl)	~30	~30	Minimal change
CH ₃ (isobutyl)	~22	~22	Minimal change
α-CH ₃	~18	~19	Minimal change

Experimental Protocols

Sample Preparation for Solution-State NMR:

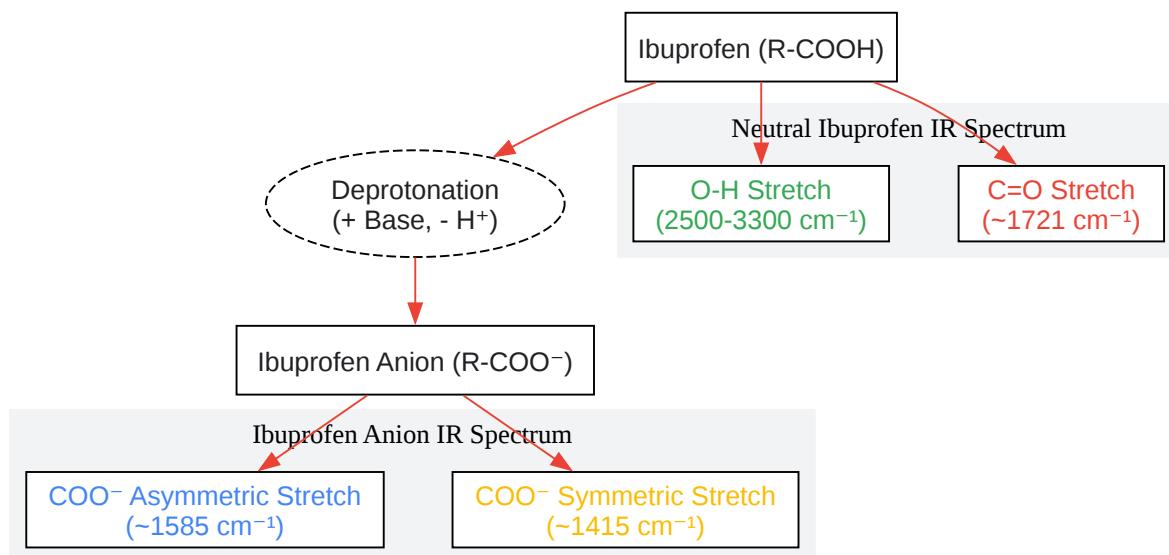
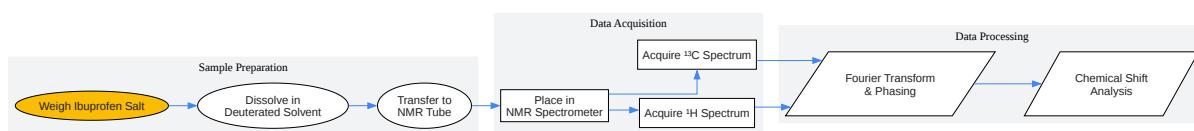
- Weigh 10-20 mg of the ibuprofen salt (e.g., sodium ibuprofen).
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
- Vortex the tube until the sample is fully dissolved.

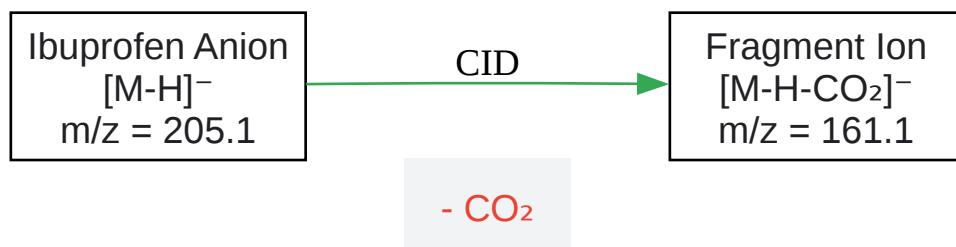
NMR Data Acquisition (¹H and ¹³C):

- The NMR spectra can be acquired on a 400 MHz or higher field spectrometer.
- For ¹H NMR, a standard single-pulse experiment is typically used.
- For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.

- Typical acquisition parameters include a spectral width of 12-16 ppm for ^1H and 200-220 ppm for ^{13}C , a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization





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